Melting Point: O-Benzyl vs. Unprotected Tyrosine Ester
The melting point of H-Tyr(Bzl)-OMe.HCl is reported as 183–188°C , which is 7–9°C lower than that of the unprotected L-tyrosine methyl ester hydrochloride (H-Tyr-OMe.HCl, CAS 3417-91-2), reported at 190–197°C . This difference, arising from the disruption of intermolecular hydrogen bonding by the benzyl ether moiety, provides a simple, quantitative identity verification check that distinguishes the O-benzyl-protected derivative from the unprotected parent compound during incoming material release testing.
| Evidence Dimension | Melting point (capillary method) |
|---|---|
| Target Compound Data | 183–188°C |
| Comparator Or Baseline | H-Tyr-OMe.HCl (L-tyrosine methyl ester hydrochloride, CAS 3417-91-2): 190–197°C |
| Quantified Difference | ΔT = 7–9°C lower for the O-benzyl derivative |
| Conditions | Solid-state capillary melting point determination; values from supplier Certificates of Analysis |
Why This Matters
A 7–9°C melting point depression is readily detectable by standard pharmacopeial methods and serves as a rapid, low-cost identity discrimination test between the protected and unprotected tyrosine methyl ester during procurement qualification.
